(+)-Epicatechin Improves Cardiometabolic Endpoints in a Mouse Model of Diet-Induced Obesity and Insulin Resistance, Whereas (+)-Catechin Has No Effect
In a preclinical mouse model of diet-induced obesity and insulin resistance, oral administration of (+)-epicatechin for 2 weeks dose-dependently improved metabolism-related endpoints including weight gain, glucose, cholesterol, and triglyceride levels, with an effective threshold as low as 0.01 mg/kg/day. In stark contrast, (+)-catechin yielded no effects at 0.1 mg/kg/day, demonstrating that the beneficial metabolic effects are not due to general antioxidant actions common to all catechins [1].
| Evidence Dimension | Metabolic improvement efficacy (weight gain, glucose, cholesterol, triglyceride) |
|---|---|
| Target Compound Data | Effective dose threshold: 0.01 mg/kg/day |
| Comparator Or Baseline | (+)-Catechin: No effect at 0.1 mg/kg/day |
| Quantified Difference | ≥10-fold lower effective dose for (+)-epicatechin |
| Conditions | Mouse model of diet-induced obesity and insulin resistance; 2-week oral dosing (0.003, 0.01, 0.03, 0.1, 0.3 mg/kg/day) |
Why This Matters
This direct comparison proves that (+)-epicatechin possesses unique metabolic bioactivity not shared by (+)-catechin, making it the essential catechin for obesity and diabetes research.
- [1] Moreno-Ulloa A, Nájera-García N, Hernández M, Ramírez-Sánchez I, Taub PR, Su Y, Beltrán-Partida E, Ceballos G, Dugar S, Schreiner G, Best BM, Ciaraldi TP, Henry RR, Villarreal F. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints. Food Funct. 2018 Jan 24;9(1):307-319. doi: 10.1039/c7fo01028a. View Source
